molecular formula C9H11NO4S B1304663 2-(Ethanesulphonylamino)benzoic acid CAS No. 923248-03-7

2-(Ethanesulphonylamino)benzoic acid

Cat. No.: B1304663
CAS No.: 923248-03-7
M. Wt: 229.26 g/mol
InChI Key: KIQMGWWNNOSBIJ-UHFFFAOYSA-N
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Description

2-(Ethanesulphonylamino)benzoic acid is a compound with significant applications in various fields, including medical, environmental, and industrial research. It has been used as a lead compound in drug development, particularly in the creation of sulfonamide-based antibiotics and anticancer agents.

Preparation Methods

The synthesis of 2-(Ethanesulphonylamino)benzoic acid typically involves the reaction of benzoic acid derivatives with ethanesulfonyl chloride in the presence of a base. The reaction conditions often include the use of solvents like dichloromethane or chloroform and bases such as triethylamine or pyridine. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

2-(Ethanesulphonylamino)benzoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using reagents like sodium methoxide or potassium tert-butoxide. .

Scientific Research Applications

2-(Ethanesulphonylamino)benzoic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of complex molecules and pharmaceuticals.

    Biology: The compound has been studied for its potential as an enzyme inhibitor and its interactions with various biological targets.

    Medicine: It serves as a lead compound in the development of new drugs, including antibiotics and anticancer agents.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins .

Mechanism of Action

The mechanism of action of 2-(Ethanesulphonylamino)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group in the compound can form strong hydrogen bonds with the active sites of enzymes, inhibiting their activity. This mechanism is particularly relevant in its use as an antibiotic, where it inhibits bacterial enzymes essential for cell wall synthesis .

Comparison with Similar Compounds

2-(Ethanesulphonylamino)benzoic acid can be compared with other sulfonamide-based compounds, such as:

    Sulfanilamide: A simpler sulfonamide with similar antibacterial properties but different pharmacokinetics.

    Sulfamethoxazole: A more complex sulfonamide used in combination with trimethoprim for its broad-spectrum antibacterial activity.

    Sulfadiazine: Another sulfonamide with applications in treating bacterial infections and as a component in silver sulfadiazine cream for burns.

The uniqueness of this compound lies in its specific structure, which allows for unique interactions with biological targets and its potential for modification to create a wide range of derivatives with varying properties .

Properties

IUPAC Name

2-(ethylsulfonylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4S/c1-2-15(13,14)10-8-6-4-3-5-7(8)9(11)12/h3-6,10H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIQMGWWNNOSBIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90378760
Record name 2-[(Ethanesulfonyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923248-03-7
Record name 2-[(Ethanesulfonyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethanesulfonamidobenzoic acid
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